molecular formula C7H5Cl2NO B1617155 N-(2,5-Dichlorophenyl)formamide CAS No. 6639-55-0

N-(2,5-Dichlorophenyl)formamide

Cat. No.: B1617155
CAS No.: 6639-55-0
M. Wt: 190.02 g/mol
InChI Key: JTBVPDCDRKNIFU-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)formamide (CAS 6639-55-0) is an organic compound with the molecular formula C7H5Cl2NO and a molecular weight of approximately 190.03 g/mol . This compound, characterized by its formamide group bound to a 2,5-dichloroaniline moiety, has a density of 1.46 g/cm³ and a high boiling point of 353.2°C . It is identified by several synonyms, including 2,5-Dichloro-1-formylaminobenzene and Formyl-2,5-dichloranilide . In research settings, this compound is valuable as a standard in analytical chemistry. It can be analyzed using reverse-phase (RP) HPLC methods, for example, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid, which can be adapted for mass spectrometry by replacing phosphoric acid with formic acid . This makes it relevant for method development and pharmacokinetic studies . The synthesis of formamide derivatives like this one is a key area of interest in green chemistry. Modern, efficient synthesis routes involve the N-formylation of amines, such as 2,5-dichloroaniline, using reagents like formic acid. These methods can be accelerated by ultrasound irradiation and performed under solvent-free, catalyst-free conditions at room temperature, offering advantages such as shorter reaction times, higher yields, and minimal waste production . As a building block, formamides are crucial intermediates in medicinal chemistry for constructing more complex molecules, including urea derivatives, which are prevalent in numerous FDA-approved therapies due to their ability to form stable hydrogen bonds with biological targets . This product is strictly for research use only and is not intended for human or animal use. Researchers can source this compound in various quantities, with common packaging including 100mg, 250mg, 1g, and 5g .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5Cl2NO/c8-5-1-2-6(9)7(3-5)10-4-11/h1-4H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBVPDCDRKNIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1Cl)NC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3064435
Record name Formamide, N-(2,5-dichlorophenyl)-
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Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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CAS No.

6639-55-0
Record name N-(2,5-Dichlorophenyl)formamide
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Record name Formamide, N-(2,5-dichlorophenyl)-
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Record name Formyl-2,5-dichloranilide
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Record name Formamide, N-(2,5-dichlorophenyl)-
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Record name N-(2,5-dichlorophenyl)formamide
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Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. Dichlorophenyl Isomers

  • N-(3,5-Dichlorophenyl)formamide: Shares the same molecular formula but differs in chlorine positions (3,5- vs. 2,5-). 13C NMR data for the 3,5-isomer () suggests distinct electronic environments due to altered resonance effects .
  • N-(2,4-Dichlorophenyl)formamide : The asymmetric substitution may lead to different dipole moments and solubility profiles compared to the symmetric 2,5-isomer.

b. Mono-Chlorinated Analogs

Functional Group Variations

a. Sulfonamide Derivatives

  • N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide: This sulfonamide (C₁₃H₁₁Cl₂NO₂S, MW 332.26 g/mol) exhibits gauche torsions in the C–SO₂–NH–C segment (torsion angle: 62.1°), with intramolecular N–H···Cl hydrogen bonds stabilizing its crystal structure . In contrast, formamides rely on N–H···O hydrogen bonds, which may result in different packing efficiencies.

b. Naphthamide and Pyrazole Derivatives

  • N-(2,5-Dichlorophenyl)-1-naphthamide : The larger naphthalene system increases molecular weight (316.18 g/mol) and density (1.397 g/cm³) compared to the formamide, enhancing lipophilicity .
  • 5-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide : Incorporation of a trifluoromethyl group and pyrazole ring introduces steric bulk and electronic diversity, impacting biological activity .

Substituent Electronic Nature

  • N-(2,5-Dimethoxyphenyl)formamide : Methoxy groups are electron-donating, increasing the electron density on the aromatic ring and altering solubility in polar solvents compared to the electron-deficient dichloro analog .
  • N-(4-Fluorophenyl)formamide : Fluorine’s strong electronegativity and smaller size may enhance metabolic stability relative to chlorine .

Physicochemical and Structural Data

Compound Molecular Formula MW (g/mol) Key Properties Synthesis Method Reference
N-(2,5-Dichlorophenyl)formamide C₇H₅Cl₂NO 190.03 High electron-withdrawing effect Formic acid + 2,5-dichloroaniline
N-(3,5-Dichlorophenyl)formamide C₇H₅Cl₂NO 190.03 Symmetric meta-substitution Similar to above
N-(2,4-Dichlorophenyl)formamide C₇H₅Cl₂NO 190.03 Asymmetric substitution Formylation of 2,4-dichloroaniline
N-(2,5-Dichlorophenyl)-1-naphthamide C₁₇H₁₁Cl₂NO 316.18 High density (1.397 g/cm³) Amidation with naphthoyl chloride
N-(2,5-Dimethoxyphenyl)formamide C₉H₁₁NO₃ 181.19 Enhanced solubility in polar solvents Formylation of 2,5-dimethoxyaniline

Key Research Findings

  • Synthetic Efficiency : PEG-400 catalyzed formylation () achieves high yields for halogenated formamides, with reaction times influenced by substituent electronic effects .
  • Crystallography : Sulfonamide derivatives (e.g., ) exhibit distinct torsional angles and hydrogen-bonding patterns compared to formamides, impacting their solid-state stability .
  • Biological Relevance : Pyrazole-carboxamide derivatives () demonstrate the role of the 2,5-dichlorophenyl group in enhancing binding affinity to biological targets, likely due to its hydrophobic and steric profile .

Preparation Methods

Formylation of 2,5-Dichloroaniline Using Formic Acid/Formamide (Leuckart-Type Reaction)

One of the classical and efficient methods to prepare N-(2,5-Dichlorophenyl)formamide is the direct formylation of the corresponding aromatic amine (2,5-dichloroaniline) using formamide and formic acid under heating conditions. This method is a variant of the Leuckart reaction, where formamide acts as both the solvent and formyl donor.

  • Procedure : 2,5-Dichloroaniline is reacted with an excess of formamide and a catalytic amount of formic acid. The mixture is heated to temperatures around 180–200 °C for a short duration (1–10 minutes) under reflux or in a sealed vessel to facilitate the formylation.
  • Reaction Conditions : Molar ratios typically range from 1:6 to 1:20 (amine to formamide) and 1:5 to 1:20 (formic acid to formamide) to optimize yield and reaction completeness.
  • Isolation : After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield this compound.
  • Yields : Reported yields for similar aromatic formamides range from 70% to quantitative, indicating high efficiency.

This method benefits from operational simplicity and scalability, suitable for industrial applications. It also avoids the use of harsh reagents and provides good selectivity for the formamide product.

Vilsmeier–Haack Formylation Using Phosphorus Oxychloride and N,N-Dimethylformamide

Another widely used approach for synthesizing aromatic formamides involves the Vilsmeier–Haack reagent, generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).

  • Procedure : POCl3 is added dropwise to cooled DMF (0–10 °C) to form the reactive Vilsmeier complex. Then, 2,5-dichloroaniline or its derivatives are introduced to this mixture. The reaction is stirred at elevated temperatures (typically 70–80 °C) for several hours.
  • Mechanism : The Vilsmeier reagent acts as a formylating agent, converting the amine into the corresponding formamide through electrophilic substitution.
  • Workup : The reaction mixture is quenched with ice water, neutralized with sodium hydroxide, and extracted with ethyl acetate. Drying and concentration yield the crude formamide, which can be purified by chromatography.
  • Yields and Purity : This method provides moderate to good yields (60–80%) with high purity, suitable for sensitive substrates.

This approach is advantageous for substrates that are less reactive under direct formylation and allows better control over reaction conditions.

Amidination via Hexamethyldisilazane-Mediated Synthesis Using DMF as C1 Source

A more recent and innovative method involves the use of hexamethyldisilazane (HMDS) in the presence of N,N-dimethylformamide as a carbon source to generate formamides.

  • Procedure : HMDS reacts with DMF to form an intermediate (N,N-dimethylformimidamide), which then transfers the formyl group to the aromatic amine.
  • Advantages : This method offers operational simplicity, mild conditions, and high efficiency, with structural diversity in the products formed.
  • Applicability : Although demonstrated primarily for various amines, this method can be adapted for 2,5-dichloroaniline to afford this compound with favorable yields.

This method represents a modern alternative to classical formylation, with potential for improved selectivity and environmental benefits.

Summary Table of Preparation Methods

Method Reagents & Conditions Advantages Typical Yield Notes
Leuckart-type formylation 2,5-Dichloroaniline, formamide, formic acid; 180–200 °C, 1–10 min Simple, scalable, high yield 70–100% Requires high temperature
Vilsmeier–Haack formylation POCl3, DMF; 0–10 °C addition, then 70–80 °C for hours Controlled, good purity 60–80% Sensitive to moisture
HMDS-mediated amidination HMDS, DMF, amine; mild conditions Mild, efficient, diverse substrates Moderate to high Newer method, less common
Chlorination + formylation Chlorinating agents (SOCl2, sulfuryl chloride), followed by formylation Multi-step, complex Variable Less direct, more side products

Research Findings and Analytical Data

  • Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress in all methods.
  • Purification : Extraction with ethyl acetate and drying over sodium sulfate is standard; column chromatography is applied for further purification.
  • Characterization : NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry confirm structure and purity.
  • Yields : The Leuckart-type reaction and Vilsmeier–Haack methods consistently produce yields above 70%, with some reports of quantitative yields under optimized conditions.

Q & A

Q. What computational tools predict the pharmacokinetic profiles of dichlorophenyl formamides?

  • Methodological Answer :
  • ADMET Prediction : Software like SwissADME estimates absorption, distribution, and toxicity. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA) .
  • Molecular Dynamics (MD) Simulations : Simulate membrane permeability (e.g., blood-brain barrier penetration) using CHARMM or GROMACS force fields .

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